4-(3-Fluoro-5-methylphenyl)oxan-4-ol
Description
4-(3-Fluoro-5-methylphenyl)oxan-4-ol is a fluorinated oxane derivative characterized by a hydroxyl group at the 4-position of the oxane (tetrahydropyran) ring and a 3-fluoro-5-methylphenyl substituent. This compound combines the conformational rigidity of the oxane ring with the electronic and steric effects of the fluorinated aromatic group.
Properties
IUPAC Name |
4-(3-fluoro-5-methylphenyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-9-6-10(8-11(13)7-9)12(14)2-4-15-5-3-12/h6-8,14H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXNABWIWZZQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2(CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Crystal Packing and Intermolecular Interactions
4'-(3-Fluoro-5-methylphenyl)-2,2':6',2''-terpyridine (Compound 3)
- Structure : Shares the 3-fluoro-5-methylphenyl substituent but differs in the core structure (terpyridine vs. oxane).
- Crystal Packing: Compound 3 crystallizes without solvent and exhibits face-to-face π-stacking of the 3-fluoro-5-methylphenyl rings, leading to layer-like packing dominated by π-π interactions and N···H–C hydrogen bonds .
rac-(3R,4R)-4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-(morpholin-4-yl)oxan-4-ol
- Structure : Features a morpholine ring and bromo-pyrazole substituent instead of the fluorophenyl group.
- The morpholine ring introduces additional hydrogen-bond acceptors (N and O), contrasting with the oxane ring’s single hydroxyl group in the target compound .
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol
- Structure : Contains a hydroxymethyl group at the 4-position and a hydroxyl group at the 3-position.
- Comparison :
- The hydroxymethyl group offers greater flexibility and additional hydrogen-bonding sites, making this compound more versatile in polymer chemistry and drug synthesis.
- Stereochemistry (3R,4R) may confer distinct conformational preferences, unlike the planar oxane ring in 4-(3-Fluoro-5-methylphenyl)oxan-4-ol .
3-O-Feruloylquinic Acid
- Structure : A cyclohexanecarboxylic acid derivative with hydroxyl and methoxy substituents.
- Contrast :
Data Table: Comparative Analysis of Key Properties
| Compound Name | Core Structure | Key Substituents | Dominant Interactions | Potential Applications |
|---|---|---|---|---|
| This compound | Oxane | 3-Fluoro-5-methylphenyl, –OH | O···H–C, weak π-stacking | Intermediate, crystal engineering |
| 4'-(3-Fluoro-5-methylphenyl)-terpyridine | Terpyridine | 3-Fluoro-5-methylphenyl | π-π stacking, N···H–C | Metal coordination chemistry |
| (3R,4R)-4-(Hydroxymethyl)oxan-3-ol | Oxane | –CH2OH, –OH | O···H–C, intramolecular H-bonds | Drug synthesis, polymers |
| 3-O-Feruloylquinic Acid | Cyclohexane | –COOH, –OCH3 | H-bonding, ionic interactions | Antioxidants, nutraceuticals |
Research Findings and Implications
- Crystal Engineering : The fluorine and methyl groups in this compound likely induce steric hindrance, directing packing toward hydrogen-bond-dominated motifs rather than π-stacking, as seen in terpyridine derivatives .
- Pharmaceutical Potential: Fluorine’s electronegativity may enhance blood-brain barrier penetration compared to non-fluorinated analogs, while the hydroxyl group could serve as a site for prodrug functionalization .
Preparation Methods
Reaction Overview
This method involves the nucleophilic addition of a 3-fluoro-5-methylphenyl Grignard reagent to tetrahydro-4H-pyran-4-one, followed by acidic workup to yield the tertiary alcohol.
Step 1: Synthesis of Tetrahydro-4H-pyran-4-one
Tetrahydro-4H-pyran-4-one is synthesized via cyclization of bis(2-chloroethyl)ether using a Zr-Ce-Ti-Al composite oxide catalyst and cesium iodide under CO₂ pressure (1.1 MPa, 90°C). This method achieves a 95.9% yield and 99.7% purity .
Step 2: Preparation of 3-Fluoro-5-methylphenylmagnesium Bromide
3-Fluoro-5-methylbromobenzene reacts with magnesium in anhydrous tetrahydrofuran (THF) to form the Grignard reagent. Typical conditions include:
-
Temperature : 0–25°C
-
Solvent : THF
-
Reaction time : 2–4 hours
Step 3: Grignard Addition
The Grignard reagent is added dropwise to tetrahydro-4H-pyran-4-one in THF at −10°C. After stirring for 12 hours, the reaction is quenched with saturated NH₄Cl. The product is extracted with ethyl acetate, dried (MgSO₄), and purified via column chromatography (hexanes/EtOAc).
Yield : 70–85%
Key Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | −10°C to room temperature |
| Workup | NH₄Cl, EtOAc extraction |
| Purity (HPLC) | ≥98% |
Reductive Alkylation of 4-Oxotetrahydropyran
Reaction Overview
This two-step process involves the formation of an imine intermediate followed by reduction to the alcohol.
Step 1: Imine Formation
4-Oxotetrahydropyran reacts with 3-fluoro-5-methylaniline in the presence of acetic acid (AcOH) to form the corresponding imine.
Step 2: Reduction with Sodium Cyanoborohydride
The imine is reduced using NaBH₃CN in methanol at 0°C. This method avoids over-reduction and preserves stereochemistry.
Yield : 60–75%
Key Data :
| Parameter | Value |
|---|---|
| Reducing agent | NaBH₃CN |
| Solvent | Methanol |
| Temperature | 0°C → room temperature |
| Purity (NMR) | ≥95% |
Acid-Catalyzed Cyclization of Diol Precursors
Reaction Overview
A diol precursor undergoes cyclization under acidic conditions to form the oxane ring.
Step 1: Synthesis of 5-(3-Fluoro-5-methylphenyl)-1,5-pentanediol
3-Fluoro-5-methylbenzaldehyde is condensed with ethyl acetoacetate via a Claisen-Schmidt reaction. The resulting α,β-unsaturated ketone is hydrogenated (Pd/C, H₂) to the diol.
Step 2: Cyclization
The diol is treated with p-toluenesulfonic acid (p-TsOH) in toluene at 110°C, promoting cyclization via dehydration.
Yield : 50–65%
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | p-TsOH (10 mol%) |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction time | 6–8 hours |
Palladium-Catalyzed Cross-Coupling
Reaction Overview
A Suzuki-Miyaura coupling introduces the aryl group to a pre-functionalized oxane ring.
Step 1: Synthesis of 4-Bromooxan-4-ol
Tetrahydro-4H-pyran-4-one is brominated at the 4-position using PBr₃ in dichloromethane.
Step 2: Suzuki Coupling
4-Bromooxan-4-ol reacts with 3-fluoro-5-methylphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 80°C.
Yield : 55–70%
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | Dioxane/water |
| Temperature | 80°C |
Friedel-Crafts Alkylation
Reaction Overview
This method employs a Lewis acid to facilitate electrophilic aromatic substitution.
Step 1: Activation of Oxane
Tetrahydro-4H-pyran-4-one is converted to its triflate derivative using triflic anhydride (Tf₂O) and 2,6-lutidine.
Step 2: Friedel-Crafts Reaction
The triflate reacts with 3-fluoro-5-methylbenzene in the presence of AlCl₃ at −20°C. Subsequent hydrolysis yields the alcohol.
Yield : 40–55%
Key Data :
| Parameter | Value |
|---|---|
| Lewis acid | AlCl₃ |
| Solvent | CH₂Cl₂ |
| Temperature | −20°C |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Grignard Addition | 70–85 | ≥98 | Moderate | High |
| Reductive Alkylation | 60–75 | ≥95 | Low | Moderate |
| Cyclization | 50–65 | ≥90 | High | Low |
| Suzuki Coupling | 55–70 | ≥97 | High | Moderate |
| Friedel-Crafts | 40–55 | ≥85 | Low | Low |
Q & A
Q. How does the oxane ring conformation affect the compound’s pharmacological properties?
- Methodological Answer : Use variable-temperature NMR to study ring puckering dynamics. Correlate with bioavailability data (e.g., LogP via shake-flask method) to assess membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
